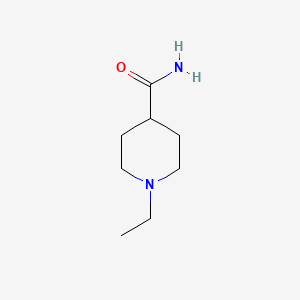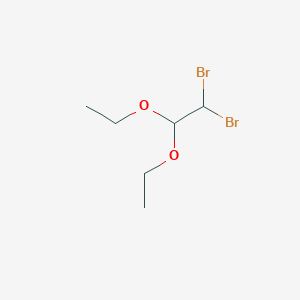
2-(3-Fluorophenyl)ethanol
Overview
Description
2-(3-Fluorophenyl)ethanol is a chemical compound with the CAS Number: 52059-53-7 . It has a molecular weight of 140.16 . It is a clear liquid that can range in color from colorless to yellow .
Molecular Structure Analysis
The molecular formula of 2-(3-Fluorophenyl)ethanol is C8H9FO . The InChI code is 1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)ethanol is a liquid at room temperature . It has a boiling point of 90°C at 2.6 mmHg and a flash point of 107°C . The specific gravity is 1.13 at 20°C , and the refractive index is 1.51 .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Biotechnology .
Comprehensive and Detailed Summary of the Application
“2-(3-Fluorophenyl)ethanol” can be used in the production of chiral pharmaceuticals and fine chemicals. It is used as a substrate in reactions catalyzed by alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones .
Detailed Description of the Methods of Application or Experimental Procedures
ADHs are employed as biocatalysts for the dynamic kinetic resolution of racemic substrates. During the reaction, ADHs transfer a C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
Molecular Simulation Visualizations
Specific Scientific Field
The specific scientific field is Computational Chemistry .
Comprehensive and Detailed Summary of the Application
“2-(3-Fluorophenyl)ethanol” can be used in molecular simulation visualizations. These simulations are important for understanding the behavior of molecules and their interactions .
Detailed Description of the Methods of Application or Experimental Procedures
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These programs use the molecular structure of “2-(3-Fluorophenyl)ethanol” to simulate its behavior and interactions with other molecules .
Thorough Summary of the Results or Outcomes Obtained
The results of these simulations can provide valuable insights into the properties of “2-(3-Fluorophenyl)ethanol”, such as its reactivity, stability, and interactions with other molecules .
Safety and Handling
Specific Scientific Field
The specific scientific field is Industrial Safety .
Comprehensive and Detailed Summary of the Application
“2-(3-Fluorophenyl)ethanol” is used in various industrial applications, and understanding its safety and handling procedures is crucial .
Detailed Description of the Methods of Application or Experimental Procedures
Safety data sheets provide information on the properties of “2-(3-Fluorophenyl)ethanol”, including its physical, chemical, and toxicological properties. They also provide recommendations for handling, storage, and disposal .
Thorough Summary of the Results or Outcomes Obtained
“2-(3-Fluorophenyl)ethanol” is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures should be taken when working with this compound .
NMR and HPLC Analysis
Specific Scientific Field
The specific scientific field is Analytical Chemistry .
Detailed Description of the Methods of Application or Experimental Procedures
In NMR analysis, the compound is dissolved in a suitable solvent and placed in a magnetic field. The NMR spectrum provides information about the structure of the compound . In HPLC analysis, the compound is separated from other compounds based on its interaction with the stationary phase of the column .
Thorough Summary of the Results or Outcomes Obtained
The results of these analyses provide valuable information about the purity and structure of “2-(3-Fluorophenyl)ethanol”. This information is important for ensuring the quality of the compound in various applications .
Industrial Production
Specific Scientific Field
The specific scientific field is Industrial Chemistry .
Comprehensive and Detailed Summary of the Application
“2-(3-Fluorophenyl)ethanol” is produced on an industrial scale for use in various applications. It is available for purchase in various quantities, indicating its use in large-scale applications .
Thorough Summary of the Results or Outcomes Obtained
The result of this application is the large-scale production of “2-(3-Fluorophenyl)ethanol”. This allows for its use in a variety of applications, from research to industrial processes .
Safety And Hazards
2-(3-Fluorophenyl)ethanol is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
properties
IUPAC Name |
2-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBGEKFZCWVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341448 | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)ethanol | |
CAS RN |
52059-53-7 | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

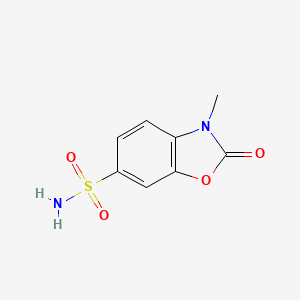
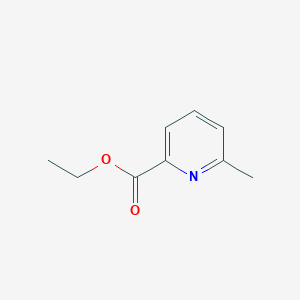
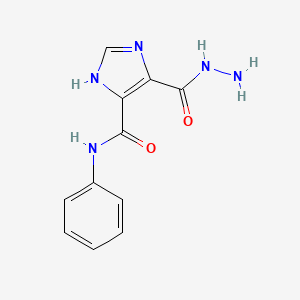
![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
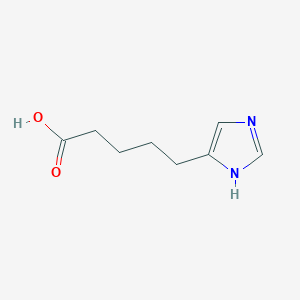
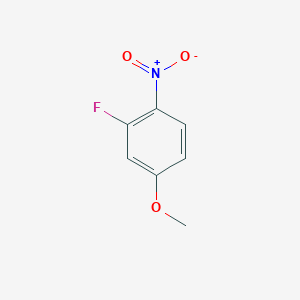
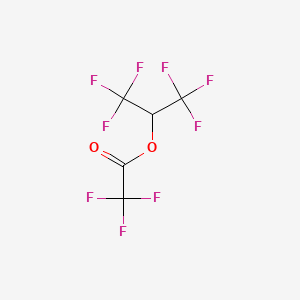
![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)
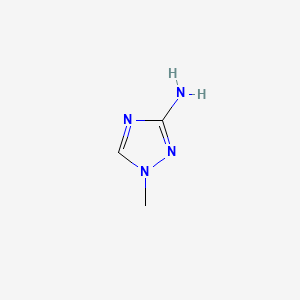
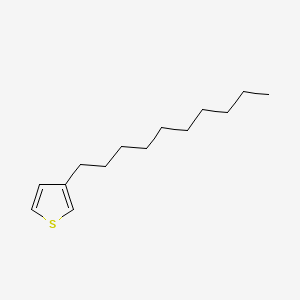
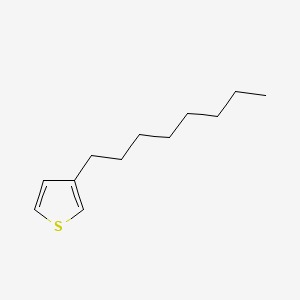
![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
